![molecular formula C27H54O2 B3030217 3-Isoamyl-6-methyl-2-heptyl Myristate CAS No. 88332-30-3](/img/structure/B3030217.png)
3-Isoamyl-6-methyl-2-heptyl Myristate
Overview
Description
3-Isoamyl-6-methyl-2-heptyl Myristate, also known as 3-Isoamyl-6-methyl-2-heptyl Tetradecanoate or 2-Isopentyl-1,5-dimethylhexyl Tetradecanoate, is a biochemical reagent . It can be used as a biological material or organic compound for life science related research . The compound has a molecular formula of C27H54O2 .
Molecular Structure Analysis
The molecular structure of 3-Isoamyl-6-methyl-2-heptyl Myristate is represented by the SMILES notation:CCCCCCCCCCCCCC(=O)OC(C)C(CCC(C)C)CCC(C)C
. The compound has a molecular weight of 410.72 g/mol . Physical And Chemical Properties Analysis
3-Isoamyl-6-methyl-2-heptyl Myristate is a colorless to almost colorless clear liquid . The compound has a flash point of 205 °C, a specific gravity of 0.85 at 20/20°C, and a refractive index of 1.45 .Scientific Research Applications
Synthesis and Catalysis
- Microwave Assisted Synthesis: Isoamyl myristate, synthesized via microwave-assisted, solvent-free lipase catalysis, finds applications in food, cosmetic, and pharmaceutical industries as a flavor and fragrance compound. The study by Yadav & Thorat, 2012 focused on optimizing this process, showing that Novozym 435 was the most effective catalyst for this reaction.
Chemical Properties and Analysis
- Solubility in Supercritical CO2: Research by Garlapati & Madras, 2008 explored the solubilities of myristic acid, a component of isoamyl myristate, in supercritical carbon dioxide. Understanding solubility in such systems is crucial for applications in extraction and purification processes.
- Impurity Analysis of Isopropyl Myristate: Klaffenbach & Kronenfeld (1997) studied the impurities in isopropyl myristate, a related compound, by gas-liquid chromatography, highlighting the importance of purity in commercial applications of such esters Klaffenbach & Kronenfeld, 1997.
Biological Interactions
- Interactions with Bovine Serum Albumin: The interactions of myristic acid with bovine serum albumin were studied using 13C NMR spectroscopy, providing insights into how such fatty acids interact with proteins in biological systems Hamilton et al., 1984.
Pharmaceutical Applications
- Inhibiting HIV-1 Virus Production: A study by Bryant et al., 1991 found that linking myristate (a component of isoamyl myristate) to HIV-1 gag polyprotein precursors inhibits proteolytic processing and virus production, suggesting potential applications in HIV treatment.
- Detection of Fatty Acid Oxidation Defects: The use of myristate in detecting fatty acid oxidation defects in fibroblasts, as detailed by Olpin et al., 1997, highlights its role in diagnostic applications.
Material Science
- Synthesis for Ethylene Polymerization: Makwana et al. (2012) explored the synthesis of long-chain aliphatic ester, like isopropyl myristate, and its complexes with titanium for use in ethylene polymerization, suggesting applications in material synthesis Makwana et al., 2012.
properties
IUPAC Name |
[6-methyl-3-(3-methylbutyl)heptan-2-yl] tetradecanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H54O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-27(28)29-25(6)26(21-19-23(2)3)22-20-24(4)5/h23-26H,7-22H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHAGSLRTFDBCLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC(C)C(CCC(C)C)CCC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H54O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10659760 | |
Record name | 6-Methyl-3-(3-methylbutyl)heptan-2-yl tetradecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10659760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isoamyl-6-methyl-2-heptyl Myristate | |
CAS RN |
88332-30-3 | |
Record name | 6-Methyl-3-(3-methylbutyl)heptan-2-yl tetradecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10659760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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